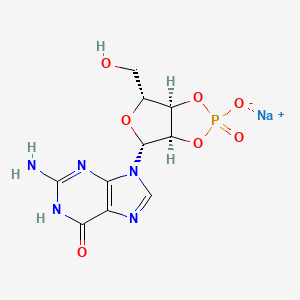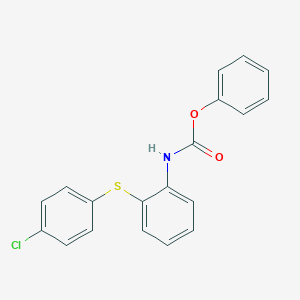
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-D-glucose 1-oxime 3,4,6-triacetate (2-AADG-1-oxime-3,4,6-triacetate) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of 2-deoxy-D-glucose (2-DG) and is synthesized by the reaction of 2-DG with acetylamine and oxime in the presence of a catalyst. 2-AADG-1-oxime-3,4,6-triacetate has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Scientific Research Applications
2-AADG-1-oxime-3,4,6-triacetate has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of glycolysis, which is the metabolic pathway by which glucose is broken down and converted into energy. It has also been studied as a tool to study the effects of glucose deprivation on cells, as well as its potential use in cancer research. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Mechanism of Action
2-AADG-1-oxime-3,4,6-triacetate acts as an inhibitor of glycolysis by blocking the enzyme hexokinase, which is responsible for the first step in the glycolytic pathway. This inhibition of hexokinase prevents glucose from being converted into energy, resulting in glucose deprivation in the cell. In addition, 2-AADG-1-oxime-3,4,6-triacetate has been shown to inhibit other enzymes involved in glycolysis, such as phosphofructokinase and pyruvate kinase.
Biochemical and Physiological Effects
2-AADG-1-oxime-3,4,6-triacetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. Additionally, it has been shown to reduce inflammation and oxidative stress in cells, as well as to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-AADG-1-oxime-3,4,6-triacetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it has a relatively low solubility, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for 2-AADG-1-oxime-3,4,6-triacetate. One potential future direction is its use in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, it could be used to study the effects of glucose deprivation on cells, as well as to study the effects of other metabolic pathways on cells. Finally, it could be used to study the effects of oxidative stress and inflammation on cells.
Synthesis Methods
2-AADG-1-oxime-3,4,6-triacetate is synthesized by the reaction of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate with acetylamine and oxime in the presence of a catalyst. This reaction is typically carried out in aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the reaction time is typically 8-12 hours. The reaction produces a white precipitate, which is then purified by recrystallization.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydroxylamine hydrochloride", "Acetic anhydride", "Pyridine", "Acetic acid", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-glucosamine using hydroxylamine hydrochloride in the presence of sodium acetate and methanol.", "Step 2: Acetylation of D-glucosamine using acetic anhydride and pyridine to form N-acetyl-D-glucosamine.", "Step 3: Oximation of N-acetyl-D-glucosamine using hydroxylamine hydrochloride and acetic acid to form N-acetyl-D-glucosamine oxime.", "Step 4: Triacetylation of N-acetyl-D-glucosamine oxime using acetic anhydride and pyridine to form 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate.", "Step 5: Purification of the final product using chloroform." ] } | |
CAS RN |
908353-02-6 |
Molecular Formula |
C₁₄H₂₂N₂O₉ |
Molecular Weight |
362.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)